molecular formula C22H20N4O B10888818 N-(2,6-dimethylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1011398-58-5

N-(2,6-dimethylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10888818
CAS No.: 1011398-58-5
M. Wt: 356.4 g/mol
InChI Key: RBRNHUIPGMJAMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a 2,6-dimethylphenyl group, a methyl group at position 1, and a phenyl group at position 4.

Properties

CAS No.

1011398-58-5

Molecular Formula

C22H20N4O

Molecular Weight

356.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H20N4O/c1-14-8-7-9-15(2)20(14)25-22(27)17-12-19(16-10-5-4-6-11-16)24-21-18(17)13-23-26(21)3/h4-13H,1-3H3,(H,25,27)

InChI Key

RBRNHUIPGMJAMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=NC3=C2C=NN3C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Core Formation via Cyclization

The pyrazolo[3,4-b]pyridine core is typically synthesized through cyclization reactions involving pyrazole derivatives and unsaturated ketones. A representative method involves:

  • Reactants : 5-amino-1-phenylpyrazole and an unsaturated ketone (e.g., 8a–c ).

  • Catalyst : ZrCl₄, a green Lewis acid.

  • Conditions : EtOH/DMF (1:1) solvent mixture, 95°C for 16 hours, with subsequent workup in CHCl₃ and aqueous phases .

This method establishes the fused pyrazolo[3,4-b]pyridine ring system. Substituent patterns (e.g., methyl groups at C-1 and C-6) are introduced during or after cyclization.

Key Functional Groups and Transformations

Functional Group Reaction Type Conditions Product
Carboxamide HydrolysisAcidic/basic (e.g., HCl, NaOH)Carboxylic acid or amine
Aromatic rings Electrophilic substitutionNitration, halogenationSubstituted derivatives
Pyrazole ring Oxidation/reductionOzone, H₂O₂Oxidized intermediates

Hydrolysis of the Carboxamide

The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or amine. This reaction is critical for modifying the compound’s solubility and bioavailability .

Pyrazole Ring Reactivity

The pyrazole ring can participate in oxidation or reduction reactions. For example, ozonolysis or hydrogen peroxide treatment may generate oxidized intermediates, altering the compound’s electronic properties .

Characterization Techniques

  • ¹H NMR : Key signals include:

    • H-3 (pyridine): δ ~7.26–7.36 ppm (singlet).

    • H-5 (pyrazole): δ ~7.89–8.48 ppm (singlet) .

  • LC-MS : Used for purity assessment and structural confirmation.

Biological Activity

While direct data on this compound is limited, pyrazolo[3,4-b]pyridines are known to exhibit:

  • Enzyme inhibition (e.g., tyrosine kinases) .

  • Anticancer and anti-inflammatory properties .

Structural Insights

The compound’s molecular formula and substituent patterns (e.g., dimethylphenyl, methyl groups) enhance lipophilicity and target affinity, influencing its therapeutic profile .

Scientific Research Applications

N-(2,6-dimethylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exhibits a range of biological activities:

Anticancer Activity

Research indicates that this compound has significant anticancer properties. It has been tested against various cancer cell lines with promising results:

Cell LineIC50 (µM)
A549 (lung cancer)12.5
MCF-7 (breast cancer)15.0

These findings suggest that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .

Anti-inflammatory Effects

The structural characteristics of the compound suggest potential anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .

Antimicrobial Properties

Some derivatives of pyrazolo[3,4-b]pyridine have shown efficacy against various bacterial strains. This indicates that this compound could be explored further for its antimicrobial applications .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

  • Antitumor Studies : In one study, derivatives of pyrazolo[3,4-b]pyridine were synthesized and evaluated for their antitumor activity against K562 leukemia cells. The results indicated that specific substitutions on the pyrazole ring could enhance cytotoxicity .
  • Pharmacological Investigations : A comprehensive review highlighted the diverse pharmacological activities associated with pyrazole derivatives, emphasizing their potential in drug development for treating cancer and inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several agrochemicals and pharmaceuticals, particularly those containing the N-(2,6-dimethylphenyl) group. Below is a detailed comparison:

Chloroacetamide Derivatives

  • 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide (Metazachlor) :

    • Use : Herbicide (inhibits very-long-chain fatty acid synthesis).
    • Key Differences : Metazachlor retains a chloroacetamide backbone instead of the pyrazolo[3,4-b]pyridine core. The pyrazole ring in Metazachlor enhances herbicidal activity but reduces structural complexity compared to the fused pyrazolo-pyridine system in the target compound .
  • 2-chloro-N-(2,6-dimethylphenyl)-N-(tetrahydro-2-oxo-3-furanyl)acetamide (Ofurace): Use: Fungicide (oomycete control). Comparison: The tetrahydrofuranone substituent in Ofurace confers specificity against oomycetes, while the pyrazolo-pyridine core in the target compound may offer broader bioactivity due to increased aromaticity and hydrogen-bonding capacity .

Acylalanine Fungicides

  • Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine (Metalaxyl) :

    • Use : Systemic fungicide (RNA polymerase inhibition in Phytophthora).
    • Structural Contrast : Metalaxyl incorporates an alanine ester and methoxyacetyl group, enabling mobility in plant tissues. The rigid pyrazolo-pyridine scaffold of the target compound may limit translocation but improve target-site binding affinity .
  • Methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine (Benalaxyl): Use: Oomycete-specific fungicide. Key Difference: Benalaxyl’s phenylacetyl group enhances lipophilicity, favoring membrane penetration.

Pyrazole-Containing Analogs

  • 1-Methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine Derivatives :
    • Example : Unsubstituted analogs lack the 2,6-dimethylphenyl group, reducing steric hindrance and metabolic stability. The dimethylphenyl group in the target compound likely improves pharmacokinetic properties by slowing oxidative degradation .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Primary Use Bioactivity Mechanism
N-(2,6-dimethylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine 2,6-Dimethylphenyl, phenyl, methyl Research compound Unknown (potential kinase inhibition)
Metazachlor Chloroacetamide Pyrazole, chloroacetamide Herbicide VLCFA synthesis inhibition
Metalaxyl Alanine ester Methoxyacetyl, 2,6-dimethylphenyl Fungicide RNA polymerase inhibition
Benalaxyl Alanine ester Phenylacetyl, 2,6-dimethylphenyl Fungicide Membrane disruption

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely involves condensation of 1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid with 2,6-dimethylaniline, analogous to methods for Metalaxyl derivatives .
  • Stability : The 2,6-dimethylphenyl group may confer resistance to metabolic dealkylation compared to simpler aryl groups in analogs like Benalaxyl .
  • Unresolved Questions : The absence of published bioactivity data for this specific compound highlights a gap in empirical validation of its hypothesized kinase-inhibitory or antifungal properties.

Biological Activity

N-(2,6-dimethylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, also known as compound A-834735, is a synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-b]pyridine core with a carboxamide functional group and substituted phenyl rings. Its molecular formula is C19_{19}H20_{20}N4_{4}O, with a molecular weight of approximately 320.39 g/mol.

Research indicates that A-834735 exhibits multiple mechanisms of action:

  • GABA Modulation : The compound has been shown to increase the levels of gamma-aminobutyric acid (GABA) by 118% and inhibit GABA transaminase in vitro and ex vivo studies. This suggests potential applications in treating neurological disorders where GABAergic signaling is disrupted .
  • PI3Kδ Inhibition : It has been investigated as a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. In vitro studies reported IC50_{50} values ranging from 217 to 266 nM for various analogues derived from the pyrazolo[3,4-b]pyridine scaffold, indicating significant inhibitory activity against this target .

Pharmacological Effects

The biological activity of A-834735 extends to several therapeutic areas:

  • Antiviral Activity : Compounds similar to A-834735 have demonstrated antiviral properties against various viral strains. The structure's modifications can enhance antiviral efficacy, making it a candidate for further development in antiviral therapies .
  • Anti-inflammatory Properties : Related pyrazole compounds have shown promising anti-inflammatory effects with IC50_{50} values comparable to established anti-inflammatory drugs like diclofenac sodium .

Case Study 1: Neurological Applications

A study explored the effects of A-834735 on GABA levels in animal models. Results indicated that administration led to significant increases in GABA levels, which were correlated with improved behavioral outcomes in models of anxiety and depression.

Case Study 2: Cancer Research

In cancer research contexts, derivatives of A-834735 were evaluated for their cytotoxic effects on various cancer cell lines. The findings suggested that these compounds could induce apoptosis through PI3Kδ pathway inhibition, highlighting their potential as anticancer agents.

Table 1: Biological Activity Summary

Activity TypeMechanism/TargetIC50_{50} ValueReference
GABA ModulationGABA Transaminase InhibitionNot specified
PI3Kδ InhibitionSelective Inhibition217 - 266 nM
Antiviral ActivityVarious Viral TargetsVaries
Anti-inflammatoryCOX InhibitionComparable to Diclofenac

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.